Cas no 5294-03-1 (Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl-)

Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl-, is a specialized aromatic compound featuring a central ethynediyl bridge linking two methyl-substituted benzene rings. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and materials science. The compound's rigid, conjugated framework enhances its utility as a building block for advanced polymers, ligands, or molecular scaffolds. Its methyl substituents contribute to controlled reactivity, facilitating selective functionalization. The ethynediyl spacer promotes π-conjugation, potentially beneficial in optoelectronic applications. This high-purity compound is typically employed in research settings where precise molecular architecture is critical. Proper handling is essential due to its organic nature and potential sensitivity to air or light.
Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl- structure
5294-03-1 structure
Product Name:Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl-
CAS No:5294-03-1
MF:C16H14
MW:206.282364368439
CID:358428
PubChem ID:10242091
Update Time:2025-05-27

Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Ethyne-1,2-diylbis(2-methylbenzene)
    • 1,1'-(Ethyne-1,2-diyl)bis(2-methylbenzene)
    • 1-methyl-2-[2-(2-methylphenyl)ethynyl]benzene
    • 5294-03-1
    • Bis(2-tolyl)acetylene
    • 1,2-Di-o-tolylethyne
    • E86033
    • DTXSID50437185
    • Di-o-tolyl-athin
    • Di-o-tolylacetylene
    • HS-4330
    • Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl-
    • Inchi: 1S/C16H14/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-10H,1-2H3
    • InChI Key: SVIUEMOZHFTFEZ-UHFFFAOYSA-N
    • SMILES: C1(C)C=CC=CC=1C#CC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 206.10962
  • Monoisotopic Mass: 206.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.039
  • Boiling Point: 338.481°C at 760 mmHg
  • Flash Point: 151.297°C
  • Refractive Index: 1.601
  • PSA: 0

Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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